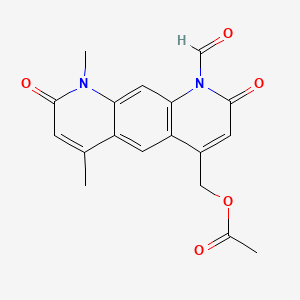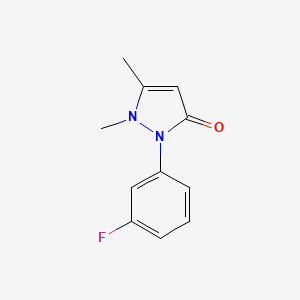
Tetragermetane, octamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetragermetane, octamethyl- is a chemical compound with the molecular formula C8H24Ge4 It is a member of the organogermanium compounds, which are characterized by the presence of germanium atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetragermetane, octamethyl- typically involves the reaction of germanium tetrachloride with methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+4CH3Li→Ge(CH3)4+4LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organolithium or organomagnesium reagents. The product, Tetragermetane, octamethyl-, is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Tetragermetane, octamethyl- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetragermetane, octamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methyl groups in Tetragermetane, octamethyl- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions. These reactions are often conducted in polar solvents to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Tetragermetane, octamethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is being conducted on the potential biological activity of organogermanium compounds, including their use as antioxidants and anticancer agents.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic potential, although more research is needed to confirm their efficacy and safety.
Industry: Tetragermetane, octamethyl- is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which Tetragermetane, octamethyl- exerts its effects depends on the specific application. In chemical reactions, the germanium atoms can act as electron donors or acceptors, facilitating various types of chemical transformations. In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through coordination bonds or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclotetrasiloxane, octamethyl-: This compound has a similar structure but contains silicon atoms instead of germanium. It is used in cosmetics and as a precursor for silicone polymers.
Octamethylcyclotetrasiloxane: Another silicon-based compound with similar applications in the production of silicone materials.
Uniqueness
Tetragermetane, octamethyl- is unique due to the presence of germanium atoms, which impart different electronic and chemical properties compared to silicon-based compounds. This makes it valuable for specific applications in electronics and materials science where the properties of germanium are advantageous.
Propriétés
Numéro CAS |
6181-20-0 |
|---|---|
Formule moléculaire |
C8H24Ge4 |
Poids moléculaire |
410.8 g/mol |
InChI |
InChI=1S/4C2H6Ge/c4*1-3-2/h4*1-2H3 |
Clé InChI |
IRERPMNUZIEXLK-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]C.C[Ge]C.C[Ge]C.C[Ge]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


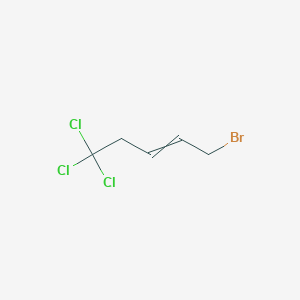
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
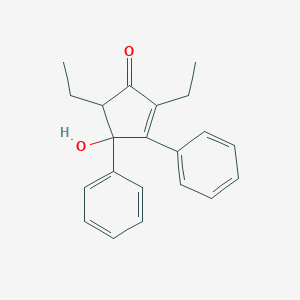
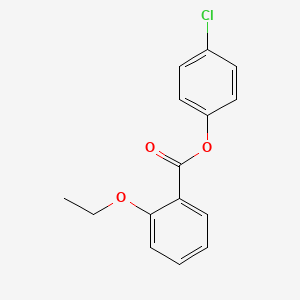
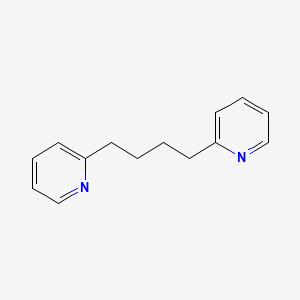
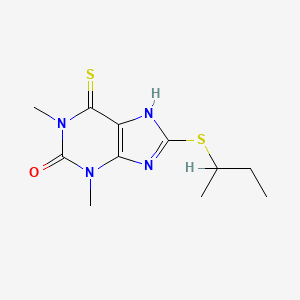


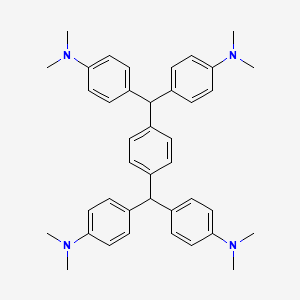

![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
